6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one
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Overview
Description
6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a complex heterocyclic compound. It features a tetrazoloquinazoline core, which is a fused ring system combining tetrazole and quinazoline moieties. The presence of methoxyphenyl groups adds to its structural diversity and potential reactivity.
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves multi-step organic reactions. One common route includes the cyclization of appropriate hydrazine derivatives with α-haloketones and nitrous acid . The starting materials are often synthesized through nucleophilic displacement reactions and subsequent cyclization steps .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazoloquinazoline core can bind to active sites, inhibiting or modulating the activity of the target. The methoxyphenyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar compounds include other tetrazoloquinazoline derivatives, such as:
- 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
- 1,3-diphenyl-2-(3,4,5-trimethoxyphenyl)-imidazolidine
- 2-phenyl-1-(3,4,5-trimethoxyphenyl)ethanone
These compounds share structural similarities but differ in their specific functional groups and substitution patterns
Properties
IUPAC Name |
6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5/c1-31-15-7-5-13(6-8-15)14-11-17-20(18(30)12-14)21(29-24(25-17)26-27-28-29)16-9-10-19(32-2)23(34-4)22(16)33-3/h5-10,14,21H,11-12H2,1-4H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYRHTQIKIZYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=C(C(=C(C=C5)OC)OC)OC)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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